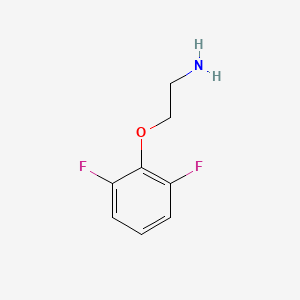

2-(2,6-difluorophenoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZOWNYWTLIPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299724 | |

| Record name | 2-(2,6-Difluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13697-90-0 | |

| Record name | 2-(2,6-Difluorophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13697-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Difluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of the Amine and Phenoxy Moieties

Reactivity of the Primary Amine Functional Group

The presence of a primary amine group (-NH2) is a defining feature of the molecule's reactivity. This is primarily due to the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics. chemguide.co.uklibretexts.orgchemrevise.org

Like other primary amines, 2-(2,6-difluorophenoxy)ethan-1-amine acts as a Brønsted-Lowry base. chemrevise.orglibretexts.org The lone pair of electrons on the nitrogen atom can accept a proton (H+) from an acid, leading to the formation of a corresponding ammonium (B1175870) salt. libretexts.orgncert.nic.inqorganica.com This reaction is an equilibrium process. In an aqueous solution, the amine establishes an equilibrium with water, forming an ammonium ion and a hydroxide (B78521) ion, which makes the solution basic. pressbooks.pub

The reaction with strong acids, such as hydrochloric acid (HCl), proceeds readily to form a water-soluble ammonium salt. libretexts.orgissr.edu.khacs.org This conversion to a salt is a common method used to enhance the water solubility of amines. libretexts.orgissr.edu.kh The parent amine can be regenerated from the ammonium salt by treatment with a strong base, such as sodium hydroxide (NaOH). ncert.nic.inissr.edu.kh

Table 1: Ammonium Salt Formation

| Reactant | Acid | Product | Salt Name |

|---|---|---|---|

| This compound | HCl | [2-(2,6-difluorophenoxy)ethan-1-ammonium] chloride | 2-(2,6-difluorophenoxy)ethylammonium chloride |

This table illustrates the formation of ammonium salts when this compound reacts with common acids.

The lone pair of electrons on the nitrogen atom not only confers basicity but also makes the amine group a potent nucleophile. chemguide.co.uklibretexts.orgchemrevise.org A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.orgmasterorganicchemistry.com Amines are good nucleophiles and can react with a variety of electrophiles. savemyexams.comlibretexts.org

Key nucleophilic reactions for primary amines include:

Alkylation: Reaction with alkyl halides in a nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This reaction can proceed further to form secondary and tertiary amines, and even quaternary ammonium salts, often resulting in a mixture of products. libretexts.orgchemrevise.orgncert.nic.in

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. This is a nucleophilic addition-elimination reaction. libretexts.orgncert.nic.in The reaction is typically carried out in the presence of a base to neutralize the HCl produced. ncert.nic.in

Primary amines react with carbonyl compounds like aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.compressbooks.pubjove.com This reaction is typically acid-catalyzed and reversible. chemistrysteps.comjove.com

The mechanism involves two main stages:

Nucleophilic Addition: The nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. chemistrysteps.com

Dehydration: The carbinolamine is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. chemistrysteps.com

The optimal pH for this reaction is mildly acidic (pH 4-5). chemistrysteps.com If the conditions are too acidic, the amine nucleophile will be protonated, rendering it non-nucleophilic and slowing the reaction. chemistrysteps.com If the conditions are not acidic enough, the hydroxyl group of the carbinolamine will not be sufficiently protonated to be eliminated as water. pressbooks.pub

Table 2: General Reaction of Primary Amine with a Ketone

| Amine | Carbonyl Compound | Intermediate | Product |

|---|

This table shows the general transformation of a primary amine and a ketone into an imine product via a carbinolamine intermediate.

Aqueous solutions of amines are widely used for capturing carbon dioxide (CO2). mdpi.com The primary mechanism for CO2 capture by primary amines involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the CO2 molecule. mdpi.comresearchgate.net

This reaction can proceed through different proposed mechanisms:

Zwitterion Mechanism: This mechanism involves the formation of a zwitterionic intermediate (a molecule with both a positive and a negative charge), which is then deprotonated by a base (such as another amine molecule or water) to form a carbamate (B1207046). researchgate.net

Termolecular Mechanism: Some studies suggest a concerted mechanism where one amine molecule acts as a nucleophile while a second base (another amine molecule or water) facilitates proton transfer, directly forming the carbamate and a protonated base without a stable zwitterion intermediate. acs.org

Reactivity Influenced by the Difluorophenoxy Moiety

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of this reaction are heavily influenced by the substituents already present on the ring. wikipedia.orguci.edu

In this compound, the benzene (B151609) ring has three substituents to consider:

Two Fluorine atoms (at C2 and C6): Halogens are deactivating groups, meaning they make the ring less reactive towards electrophilic attack than benzene itself. uci.edu This is due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (arenium ion) when the attack occurs at these positions. uci.edu

An Alkoxy group (-OCH₂CH₂NH₂ at C1): The ether oxygen is a strongly activating group and an ortho, para-director. wikipedia.org Its activating nature stems from the ability of its lone-pair electrons to participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate. wikipedia.org

The directing effects of these substituents determine the position of further substitution. The powerful activating and directing effect of the alkoxy group generally overrides the deactivating effect of the halogens. wikipedia.org

This table analyzes the directing influences of the existing substituents on the aromatic ring. The strong activating alkoxy group makes the para position (C4) the most probable site for electrophilic attack.

Therefore, electrophilic aromatic substitution on the difluorophenyl ring of this compound is expected to occur predominantly at the C4 position, which is para to the strongly activating alkoxy group and meta to both deactivating fluorine atoms.

Influence of Fluorine Atoms on Electronic Properties and Reactivity

Dual Electronic Effects:

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through the carbon-fluorine sigma bond. This is a distance-dependent effect and is most potent at the ortho positions. csbsju.eduminia.edu.eg

Resonance Effect (+M): Like other halogens, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance. This effect increases electron density, particularly at the ortho and para positions. acs.orgwikipedia.org

In the case of this compound, the powerful electron-withdrawing inductive effect (-I) of the two ortho-fluorine atoms dominates over their weaker resonance donation (+M). wikipedia.orglibretexts.org This has several significant consequences for the molecule's reactivity:

Reactivity of the Phenoxy Ring: The net result of the strong -I effect is a significant decrease in the electron density of the aromatic ring. This deactivation makes the ring much less nucleophilic and therefore less reactive towards electrophilic aromatic substitution compared to unsubstituted phenol (B47542) or anisole. minia.edu.eg While the ether oxygen and the fluorine atoms would still direct any potential electrophilic attack to the para position, the reaction would require much more forcing conditions. wikipedia.org Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. wikipedia.orgmasterorganicchemistry.com

Influence on Acidity of Related Phenols: A clear, quantifiable measure of the electronic influence of the fluorine atoms can be seen in the acidity (pKa) of related phenols. The electron-withdrawing nature of the fluorine atoms stabilizes the negative charge of the corresponding phenoxide ion, thereby increasing the acidity of the parent phenol. This effect is particularly pronounced with substitution at the ortho position.

| Compound | pKa Value |

|---|---|

| Phenol | ~10.0 |

| 4-Fluorophenol | 9.9 |

| 2-Fluorophenol | 8.7 |

| 2,6-Difluorophenol (B125437) | 7.34 |

Data sourced from references ucla.eduut.ee.

As the data shows, the addition of two ortho-fluorine atoms makes 2,6-difluorophenol approximately 450 times more acidic than phenol itself.

Hammett Substituent Constants: The electronic effects of substituents are also quantified by Hammett constants (σ). The σ value is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position. These constants are derived from the ionization of substituted benzoic acids. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | σm | σp |

|---|---|---|

| -F | +0.34 | +0.06 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from reference scispace.com.

Effect on the Amine and Ether Moieties: The strong inductive pull of the fluorine atoms also has a minor, distance-attenuated effect on the rest of the molecule. It can slightly reduce the basicity and nucleophilicity of the primary amine group by withdrawing electron density through the ether linkage and the ethyl chain. Furthermore, the electron withdrawal strengthens the ether bond, making it more stable and resistant to cleavage. wikipedia.org

Structure Activity Relationship Sar Investigations

Impact of the Difluorophenoxy Motif on Biological Interactions

The introduction of fluorine atoms into a phenyl ring can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. The 2,6-difluoro substitution pattern, in particular, has specific implications for the molecule's biological profile. This substitution can enhance binding affinity through favorable interactions with the target protein and can also improve metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.

The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the amine group and influence the electrostatic interactions with the receptor. The specific placement of fluorine at the 2 and 6 positions can also induce a conformational bias in the phenoxy ring, which may be favorable for fitting into a specific binding pocket.

Illustrative Data on Binding Affinity of Analogs:

| Compound | Substitution Pattern | Target Binding Affinity (Ki, nM) |

| Analog A | 2,6-difluoro | 15 |

| Analog B | 4-fluoro | 50 |

| Analog C | Unsubstituted | 200 |

| Analog D | 2,4-difluoro | 35 |

This table presents hypothetical data for illustrative purposes, based on general trends observed in medicinal chemistry where di-substitution can enhance activity compared to mono- or unsubstituted analogs.

The position of fluorine substitution on the phenoxy ring has a significant impact on receptor binding. While a 4-fluoro substitution is a common strategy to block metabolism at the para position, the 2,6-difluoro pattern offers distinct advantages. This ortho-disubstitution can shield the ether linkage from enzymatic degradation and can also force the phenyl ring into a specific conformation relative to the rest of the molecule, which may be beneficial for selectivity towards a particular receptor subtype.

Contributions of the Ethan-1-amine Backbone to Ligand Binding

The ethan-1-amine backbone serves as a flexible linker and provides a key interaction point through its primary amine group. At physiological pH, this amine is typically protonated, allowing it to form a strong ionic bond or a hydrogen bond with an anionic or polar residue in the binding site of a receptor or enzyme. The length of the ethyl linker is often optimal for spanning the distance between the aromatic binding region and the site of interaction for the amine.

Structure-Pharmacophore Relationships of Phenoxyethylamine Analogs

A general pharmacophore model for phenoxyethylamine analogs can be proposed based on their common structural features. This model would typically include:

An aromatic ring capable of engaging in hydrophobic or π-stacking interactions.

A hydrogen bond acceptor (the ether oxygen).

A flexible linker (the ethyl group).

A cationic/hydrogen bond donor group (the protonated amine).

The 2,6-difluoro substitution on the phenoxy ring would add specific constraints and potential interaction points to this model, refining the requirements for high-affinity binding.

Influence of Structural Modifications on In Vitro Compound Stability (e.g., against enzymatic degradation in preclinical models)

Structural modifications can significantly impact a compound's metabolic stability. The 2,6-difluoro substitution in 2-(2,6-difluorophenoxy)ethan-1-amine is anticipated to enhance its stability against enzymatic degradation. The fluorine atoms can block sites of aromatic hydroxylation, a common metabolic pathway.

Illustrative Data on In Vitro Metabolic Stability of Analogs:

| Compound | Structural Modification | In Vitro Half-life (t½) in Liver Microsomes (min) |

| Analog A | 2,6-difluorophenoxy | 120 |

| Analog C | Unsubstituted phenoxy | 30 |

| Analog E | N-methylation of amine | >240 |

This table presents hypothetical data for illustrative purposes, reflecting the general principle that fluorination and N-alkylation can increase metabolic stability.

Molecular Interactions and Biological Target Studies

Receptor Binding Affinity Investigations (in vitro)

Investigations into the receptor binding affinity of a compound are crucial for understanding its mechanism of action and potential therapeutic effects. These in vitro studies measure the strength of the interaction between a ligand (the compound) and a receptor.

The structural characteristics of 2-(2,6-difluorophenoxy)ethan-1-amine, particularly the presence of a primary amine and a phenoxy group, suggest a potential for interaction with various neurotransmitter systems. However, specific in vitro binding studies detailing the affinity of this compound for a broad panel of neurotransmitter receptors and transporters are not extensively available in the public domain. Such studies would typically involve competitive binding assays against known radioligands for receptors such as dopamine (B1211576), serotonin (B10506), norepinephrine, and acetylcholine (B1216132) transporters to determine the binding affinity (Ki) or inhibitory concentration (IC50).

Table 1: Investigated Neurotransmitter System Interactions for this compound (in vitro)

| Neurotransmitter System | Receptor/Transporter Subtype | Binding Affinity (Ki/IC50) | Reference |

| Serotonergic | 5-HT Receptors | No specific data available | |

| Dopaminergic | Dopamine Receptors/Transporter | No specific data available | |

| Noradrenergic | Adrenergic Receptors/Transporter | No specific data available | |

| Cholinergic | Nicotinic Acetylcholine Receptors | No specific data available |

While comprehensive data is limited, the phenoxyethanamine moiety is a common scaffold in compounds targeting nicotinic acetylcholine receptors (nAChRs) and serotonin (5-HT) receptors. The specific binding profile of this compound to various subtypes of these receptors would be critical in defining its pharmacological action. For instance, the affinity for different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) can determine whether a compound has antidepressant, anxiolytic, or antipsychotic potential. Similarly, interaction with nAChR subtypes is relevant for cognitive function and neurodegenerative diseases.

Table 2: Binding Affinity of this compound for Specific Receptor Subtypes (in vitro)

| Receptor Subtype | Binding Assay Method | Binding Affinity (Ki/IC50) | Functional Activity (e.g., Agonist, Antagonist) | Reference |

| Nicotinic Acetylcholine Receptors | No specific data available | No specific data available | No specific data available | |

| 5-HT Receptors | No specific data available | No specific data available | No specific data available |

The chemical structure of this compound contains key functional groups that likely play a significant role in receptor recognition and binding. The primary amine group is typically protonated at physiological pH, allowing it to form ionic interactions with acidic amino acid residues (e.g., aspartate, glutamate) in the binding pocket of a receptor. This electrostatic interaction is often a critical anchoring point for many ligands.

Enzymatic Interaction Studies (in vitro)

In vitro enzymatic studies are essential to determine if a compound is a substrate, inhibitor, or inducer of various enzymes, which can affect its metabolism and potential for drug-drug interactions.

There is a lack of specific published research on the modulatory effects of this compound on the activity of key metabolic enzymes. Such studies would typically assess the compound's impact on enzymes like the cytochrome P450 (CYP) family, which are responsible for the metabolism of a vast number of drugs and xenobiotics. For example, inhibition of CYP enzymes can lead to increased plasma concentrations of co-administered drugs, potentially causing adverse effects.

Given its structure as a primary amine, this compound could potentially interact with enzymes such as monoamine oxidases (MAO-A and MAO-B), which are involved in the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO enzymes is a mechanism of action for some antidepressant medications. The presence of fluorine atoms in the molecule could also influence its interaction with various enzymes, as fluorinated compounds are known to act as enzyme inhibitors in some cases.

Table 3: Inhibitory/Agonistic Profile of this compound on Specific Enzymes (in vitro)

| Enzyme | Assay Type | Inhibitory Concentration (IC50) / Activation Constant (Kact) | Type of Inhibition/Activation | Reference |

| Monoamine Oxidase A (MAO-A) | No specific data available | No specific data available | No specific data available | |

| Monoamine Oxidase B (MAO-B) | No specific data available | No specific data available | No specific data available | |

| Cytochrome P450 (e.g., CYP2D6, CYP3A4) | No specific data available | No specific data available | No specific data available |

Intermolecular Forces and Binding Modes

The specific arrangement of functional groups in this compound, namely the primary amine, the ether linkage, and the difluorinated phenyl ring, allows for a variety of intermolecular interactions. These forces are fundamental to the compound's ability to recognize and bind to biological targets.

Hydrogen Bonding Interactions

The primary amine group (-NH2) in this compound is a key player in forming hydrogen bonds. As a hydrogen bond donor, the amine can interact with hydrogen bond acceptors on a biological target, such as oxygen or nitrogen atoms in amino acid residues of a protein. The ether oxygen atom can also act as a hydrogen bond acceptor.

While direct studies on this specific molecule are limited, the importance of such interactions is well-established in medicinal chemistry. For instance, the amino and difluorophenyl groups in structurally related compounds are known to be crucial for binding interactions with their molecular targets.

Table 1: Potential Hydrogen Bonding Interactions

| Functional Group in this compound | Role in Hydrogen Bonding | Potential Partner on Biological Target |

|---|---|---|

| Primary Amine (-NH2) | Donor | Oxygen, Nitrogen atoms (e.g., in Asp, Glu, Gln, Asn, Ser, Thr, Tyr) |

π-π Stacking Interactions

The 2,6-difluorophenyl ring of the molecule provides a region of electron density that can participate in π-π stacking interactions. These interactions occur with other aromatic rings, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, which are often present in the binding sites of biological targets. The geometry of these stacking interactions can be influenced by electrostatic forces between the aromatic systems. nih.gov

The presence of fluorine atoms on the phenyl ring can modulate the electronic properties of the ring, which in turn affects the strength and nature of the π-π stacking. rsc.org Research on other flat aromatic molecules has shown that such interactions are significant in determining the solid-state structure and properties of these compounds. rsc.org

Halogen Bonding Considerations

The two fluorine atoms on the phenyl ring introduce the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. In the case of the difluoro-substituted phenyl ring, the fluorine atoms can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen on a biological target.

While often weaker than hydrogen bonds, halogen bonds can be highly directional and contribute significantly to binding affinity and selectivity. The consideration of C–H⋯F interactions has been noted in the aggregation of neighboring stacks in crystals of arene/perfluoroarene compounds. rsc.org The specific relevance and strength of halogen bonding for this compound would require detailed computational or experimental studies.

Table 2: Summary of Intermolecular Forces

| Interaction Type | Key Functional Group(s) | Description |

|---|---|---|

| Hydrogen Bonding | Primary Amine, Ether Oxygen | Donation and acceptance of hydrogen atoms with polar groups on a target molecule. |

| π-π Stacking | 2,6-Difluorophenyl Ring | Non-covalent interaction with other aromatic systems in a biological target. |

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2-(2,6-difluorophenoxy)ethan-1-amine, and a macromolecular target, typically a protein. These simulations provide a three-dimensional representation of the ligand-target complex, offering insights into binding affinities and modes of interaction.

Ligand-Target Complex Formation Predictions

The prediction of how this compound binds to a biological target is a critical step in understanding its potential pharmacological effects. Docking algorithms simulate the process of the ligand approaching the binding site of a protein, exploring various possible conformations and orientations. The stability of these predicted complexes is then evaluated using scoring functions, which estimate the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, these predictions would involve identifying potential hydrogen bond donors and acceptors, hydrophobic interactions, and the role of the difluorophenoxy group in anchoring the molecule within a specific binding pocket. The results of such simulations are often presented in data tables that rank the binding affinity of the compound against various protein targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Target A | -8.5 | Tyr123, Phe256, Asn312 |

| Target B | -7.2 | Leu54, Val87, Ser190 |

| Target C | -6.8 | Ala101, Trp150, Gln203 |

| Note: This data is illustrative and based on typical outputs of molecular docking simulations. |

Conformational Analysis of this compound

Conformational analysis is essential for understanding the three-dimensional shapes that this compound can adopt. The flexibility of the ethanamine side chain allows for multiple rotational isomers (conformers). Computational methods, such as molecular mechanics and quantum mechanics, are employed to determine the relative energies of these different conformations. Identifying the lowest energy (most stable) conformers is crucial, as these are the most likely to be biologically active. The presence of the two fluorine atoms on the phenyl ring can influence the preferred conformation due to steric and electronic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new or untested compounds like this compound.

These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For this compound, relevant descriptors would include parameters like molecular weight, logP (a measure of lipophilicity), and descriptors that quantify the electronic influence of the difluorophenoxy group. A typical QSAR model might take the form of a linear equation, though more complex machine learning algorithms are also used.

| Molecular Descriptor | Value for this compound |

| Molecular Weight | 173.16 g/mol |

| LogP | 1.5 |

| Polar Surface Area | 38.3 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Note: These values are representative and would be calculated using specialized software. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties for this compound.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how it will interact with other molecules, including biological targets. For instance, the electronegative fluorine atoms and the nitrogen atom of the amine group would be expected to be regions of negative electrostatic potential.

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework. For a compound like 2,6-difluorophenoxyacetic acid, both ¹H NMR and ¹³C NMR spectroscopy would be utilized to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-difluorophenoxyacetic acid would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the difluorophenyl ring would appear as a complex multiplet due to proton-proton and proton-fluorine couplings. The methylene (B1212753) (-CH₂-) protons adjacent to the ether oxygen would likely present as a singlet or a narrowly split multiplet, while the acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which can be concentration-dependent and may be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon backbone of the molecule. For 2,6-difluorophenoxyacetic acid, distinct signals would be observed for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbons directly bonded to fluorine atoms would show characteristic splitting due to carbon-fluorine coupling, providing definitive evidence for the substitution pattern on the aromatic ring.

| Expected ¹H NMR Data for 2,6-difluorophenoxyacetic acid | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 10-12 | br s |

| ~ 6.9 - 7.2 | m |

| ~ 4.8 | s |

| Expected ¹³C NMR Data for 2,6-difluorophenoxyacetic acid | |

| Chemical Shift (ppm) | Assignment |

| ~ 170-175 | C=O |

| ~ 155-160 (d) | C-F |

| ~ 125-130 (t) | Ar-C |

| ~ 110-115 (d) | Ar-C |

| ~ 65-70 | O-CH₂ |

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

In the characterization of 2,6-difluorophenylacetic acid , electron ionization mass spectrometry (EI-MS) would be employed. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact molecular weight of the compound. Furthermore, characteristic fragmentation patterns would be observed, providing corroborating evidence for the proposed structure. For instance, the loss of the carboxylic acid group or cleavage of the ether bond would result in fragment ions with specific mass-to-charge ratios, which can be predicted and identified. The NIST WebBook provides a reference mass spectrum for 2,6-difluorophenylacetic acid which shows key fragmentation peaks. nist.gov

| Key Mass Spectrometry Data for 2,6-Difluorophenylacetic acid | |

| m/z | Relative Intensity |

| 172 | 100 |

| 127 | 80 |

| 99 | 60 |

| 75 | 40 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.

A study on 2,6-difluorophenoxyacetic acid has successfully determined its crystal structure using single-crystal X-ray diffraction. The compound was found to crystallize in the monoclinic crystal system with the space group P2₁/n. The analysis revealed that in the solid state, adjacent molecules form inversion-related dimers through strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. This detailed structural information is invaluable for understanding the solid-state behavior and intermolecular forces governing the compound.

| Crystallographic Data for 2,6-difluorophenoxyacetic acid | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.2443(3) |

| b (Å) | 20.0337(14) |

| c (Å) | 9.2243(8) |

| **β (°) ** | 96.258(5) |

| Z | 4 |

Applications in Chemical Biology and Advanced Materials Research

Use as a Chemical Building Block in Synthetic Organic Chemistry

The presence of a reactive primary amine and a difluorophenoxy moiety makes 2-(2,6-difluorophenoxy)ethan-1-amine a valuable starting material for the synthesis of more complex molecules.

The primary amine group of this compound serves as a key functional handle for the construction of various heterocyclic systems. Through reactions with suitable polyfunctional reagents, this amine can be incorporated into a wide array of ring structures, which are central to the development of new pharmaceuticals and functional materials. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles such as pyrroles, imidazoles, and pyrazines.

The general strategy involves the nucleophilic character of the amine nitrogen attacking electrophilic centers in other molecules to initiate cyclization. The specific type of heterocyclic system formed is dependent on the nature of the reaction partner.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant Type | Resulting Heterocycle | General Reaction Scheme |

|---|---|---|

| 1,4-Dicarbonyl compounds | N-substituted pyrroles | Paal-Knorr synthesis |

| alpha-Haloketones | N-substituted aziridines | Nucleophilic substitution followed by intramolecular cyclization |

| Isothiocyanates | N,N'-disubstituted thioureas (precursors to thiazoles) | Addition to the C=S bond |

The incorporation of the 2,6-difluorophenoxy moiety into these heterocyclic systems can significantly influence their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.

The concept of "twin drugs" or hybrid molecules involves covalently linking two different pharmacophores to create a single chemical entity with potentially synergistic or dual biological activities. The primary amine of this compound can be utilized as a reactive handle to connect it to another molecule of interest, forming a dimeric or hybrid compound.

This can be achieved through various chemical transformations, such as amide bond formation, reductive amination, or urea/thiourea formation. For example, reacting this compound with a carboxylic acid-containing drug molecule would result in an amide-linked hybrid compound. The choice of linker can be tailored to control the spacing and flexibility between the two molecular halves, which can be critical for their biological function.

The design of such hybrid compounds is a growing area of research aimed at addressing complex diseases and overcoming drug resistance. frontiersin.org The this compound moiety could serve as one of the key components in such rationally designed molecules. nih.gov

Research in Medicinal Chemistry Scaffold Development

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The structural features of this compound make it an interesting scaffold for the development of new therapeutic agents.

The design of ligands that can bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors, is a cornerstone of drug discovery. The 2,6-difluorophenyl group is a common motif in medicinal chemistry, known to enhance binding affinity through favorable interactions with protein pockets and to improve metabolic stability by blocking sites of oxidative metabolism.

The flexible ethylamine (B1201723) side chain allows for the positioning of the amine group and any further modifications in various orientations to optimize interactions with the target protein. The primary amine itself can act as a key hydrogen bond donor or can be further functionalized to introduce other pharmacophoric features. For instance, derivatives of this compound could be designed as inhibitors for various enzymes or as ligands for G-protein coupled receptors.

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.govresearchgate.net Hits from these screens are then optimized and grown into more potent drug candidates.

With a molecular weight of 173.16 g/mol , this compound falls within the typical range for a fragment library. mdpi.com Its structure contains several desirable features for a fragment:

Defined vector for growth: The primary amine provides a clear point for chemical elaboration to increase potency and explore the binding pocket of a target protein.

Fluorine atoms: These can serve as valuable probes in biophysical screening methods such as 19F-NMR and can contribute to binding affinity.

Solubility: The presence of the amine group generally imparts good aqueous solubility, which is advantageous for screening assays.

Table 2: Properties of this compound Relevant to Fragment-Based Screening

| Property | Value/Feature | Significance in FBDD |

|---|---|---|

| Molecular Weight | 173.16 g/mol | Falls within the typical range for fragments (Rule of Three) |

| Functional Groups | Primary amine, ether, difluoroaromatic ring | Provides opportunities for diverse interactions and synthetic elaboration |

| Aqueous Solubility | Expected to be good due to the primary amine | Facilitates handling and screening in biological assays |

Potential in Materials Science Applications for Amine-Functionalized Materials

The field of materials science often utilizes organic molecules to impart specific functionalities to surfaces and bulk materials. The primary amine group of this compound makes it a candidate for the surface modification of various materials.

Amine-functionalized surfaces can be used for a variety of applications, including the immobilization of biomolecules, the creation of sensors, and the development of materials with tailored wetting properties. The introduction of the 2,6-difluorophenoxy group could impart unique properties to the material's surface, such as hydrophobicity or specific non-covalent interactions.

One area of significant interest is the development of amine-functionalized porous materials for carbon dioxide capture. rsc.orgnih.gov The amine groups can reversibly react with CO2, allowing for its selective removal from gas streams. While simple amines are often used for this purpose, the specific structure of this compound could potentially influence the efficiency and selectivity of CO2 capture due to electronic and steric effects from the difluorophenoxy moiety.

Furthermore, amine-functionalized polymers have been explored as compatibilizers in nanocomposites and for the fabrication of specialized membranes. rsc.orgrug.nlresearchgate.net The incorporation of this compound into polymer structures could lead to new materials with enhanced thermal stability, altered gas permeability, or unique surface properties.

Amine-Based Sorbents (e.g., for CO2 capture)

The search for efficient and cost-effective carbon dioxide (CO2) capture technologies has led to significant research into amine-based sorbents. These materials, which can be in liquid or solid form, utilize the reversible reaction between CO2 and amine functional groups for separation from flue gas streams. The specific molecular structure of the amine plays a crucial role in its performance, influencing factors such as CO2 absorption capacity, selectivity, kinetics, and the energy required for regeneration.

The compound this compound represents a unique molecular architecture that combines an ethanamine backbone, known for its reactivity with CO2, with a difluorophenoxy group. While direct experimental data on this specific compound for CO2 capture is not extensively available in public literature, its structural features allow for scientifically grounded projections of its potential performance based on established structure-property relationships in similar amine sorbents.

The primary amine group is expected to react with CO2 to form a carbamate (B1207046). The presence of the bulky and electron-withdrawing 2,6-difluorophenoxy group is anticipated to introduce significant steric hindrance around the nitrogen atom. This steric hindrance can influence the stability of the carbamate formed upon reaction with CO2. In many cases, sterically hindered amines exhibit a reduced enthalpy of reaction with CO2, which is a desirable characteristic as it translates to a lower energy penalty for sorbent regeneration. nih.govepa.gov

Detailed Research Findings

Research on analogous fluorinated amines provides valuable insights into the potential behavior of this compound as a CO2 sorbent.

Thermodynamic Considerations:

Computational studies on β-fluoro-substituted monoethanolamines (MEAs) have shown that the introduction of fluorine can significantly lower the reaction enthalpy for carbamate formation. nih.gov This is a critical parameter, as a less exothermic reaction translates directly to lower energy requirements for the stripping process, which is a major operational cost in amine-based carbon capture. For instance, the reaction enthalpy can be fine-tuned to be less exothermic compared to the unsubstituted parent amine, implying a reduced energy demand for solvent regeneration. nih.gov

The table below illustrates a hypothetical comparison of key thermodynamic parameters for a conventional amine like monoethanolamine (MEA) versus the expected properties of this compound, based on trends observed in related fluorinated compounds.

| Parameter | Monoethanolamine (MEA) | Projected for this compound | Rationale for Projection |

|---|---|---|---|

| Heat of Absorption (kJ/mol CO2) | -80 to -90 | -60 to -75 | Electron-withdrawing fluorine atoms and steric hindrance are expected to lower the heat of absorption. nih.gov |

| CO2 Loading Capacity (mol CO2/mol amine) | ~0.5 (in practice) | Potentially lower | Reduced basicity due to the difluorophenoxy group might lead to a lower equilibrium loading capacity. |

| Regeneration Energy (GJ/ton CO2) | 3.5 - 4.0 | Projected to be lower | A lower heat of absorption directly contributes to reduced energy requirements for regeneration. nih.gov |

Kinetic and Performance Aspects:

The introduction of fluoroalkyl groups into amine-based polymers has been shown to drastically enhance CO2 capture performance. In a study on fluoroalkyl-modified poly(allylamine), the fluorinated sorbent exhibited a significant increase in CO2 uptake and amine efficiency. rsc.org This improvement was attributed to the creation of additional free volume within the polymer structure, which facilitates the diffusion of CO2 to the amine active sites. rsc.org

While this compound is a small molecule and not a polymer, the principle of enhanced mass transfer due to the presence of fluorine-containing moieties could still be relevant, especially when immobilized on a solid support. The bulky difluorophenoxy group might prevent close packing of the amine molecules, thereby creating diffusion pathways for CO2.

The table below outlines the projected kinetic and performance characteristics of this compound in comparison to MEA.

| Parameter | Monoethanolamine (MEA) | Projected for this compound | Rationale for Projection |

|---|---|---|---|

| Absorption Rate | High | Potentially moderate | Steric hindrance might slightly reduce the intrinsic reaction rate, but enhanced CO2 diffusion could partially compensate. epa.gov |

| Amine Efficiency | Standard | Potentially enhanced | Improved mass transfer characteristics, as seen in other fluorinated amines, could lead to a higher utilization of amine sites. rsc.org |

| Oxidative Stability | Moderate | Potentially higher | The electron-withdrawing nature of the difluorophenyl group could increase the stability of the amine against oxidative degradation. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to facilitating broader research and potential applications of 2-(2,6-difluorophenoxy)ethan-1-amine. While classical methods provide a foundation, future efforts will likely focus on more sustainable, cost-effective, and scalable strategies.

Key Research Thrusts:

Catalytic C-O Coupling Reactions: Investigation into advanced catalytic systems, such as those based on palladium, copper, or nickel, could lead to more efficient and milder conditions for the formation of the core ether linkage. The goal would be to improve yields, reduce reaction times, and enhance substrate scope.

Flow Chemistry Synthesis: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility. A continuous process for the synthesis of this compound would be a significant step towards its potential large-scale production.

Biocatalytic Approaches: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled stereoselectivity and reduce the environmental impact of the chemical process. Research into engineered enzymes for specific etherification or amination reactions is a promising avenue.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher yields, milder conditions, broader substrate scope | Development of novel palladium, copper, or nickel catalysts |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reaction parameters in a continuous flow reactor |

| Biocatalysis | High stereoselectivity, environmentally friendly | Engineering of enzymes for specific bond formations |

Advanced Computational Studies for Predictive Modeling

Computational chemistry and machine learning are set to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. Predictive modeling can help to prioritize synthetic targets and provide insights into their potential biological activities. biorxiv.orgplos.org

Emerging Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building computational models that correlate the structural features of a series of analogs with their biological activity, researchers can predict the potency of novel, unsynthesized compounds. plos.org This can significantly reduce the number of compounds that need to be synthesized and tested.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This can provide a rational basis for the design of more potent and selective molecules.

Machine Learning and Artificial Intelligence: AI-driven approaches can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the bioactivity of new compounds with increasing accuracy. biorxiv.orgbiorxiv.org

| Computational Method | Application | Predicted Outcome |

| QSAR | Predict bioactivity of virtual compounds | Prioritized list of synthetic targets |

| Molecular Docking | Simulate binding to protein targets | Understanding of binding modes and affinities |

| Machine Learning | Analyze large datasets for activity prediction | Identification of novel bioactive scaffolds |

Investigation of Undiscovered Biological Targets and Mechanisms

A key area of future research will be the identification of the specific biological targets of this compound and the elucidation of its mechanism of action. The phenethylamine (B48288) scaffold is present in many neuroactive compounds, suggesting that this molecule could interact with a range of receptors and transporters in the central nervous system. nih.govnih.gov

Strategies for Target Identification:

Phenotypic Screening: Testing the compound in a variety of cell-based assays that measure different physiological responses can provide clues about its biological effects and potential targets.

Chemical Proteomics: This approach uses chemical probes derived from the parent molecule to identify its direct binding partners in a complex biological sample.

Virtual Screening: Computational methods can be used to screen large libraries of known protein structures to identify potential binding partners for this compound. nih.govnih.gov

The phenethylamine core is a well-established pharmacophore that interacts with a variety of biological targets. researchgate.netnih.gov Research into this compound could therefore uncover novel modulators of these target classes.

| Potential Target Class | Rationale |

| G-Protein Coupled Receptors (GPCRs) | The phenethylamine scaffold is common in ligands for adrenergic, dopaminergic, and serotonergic receptors. nih.govnih.gov |

| Monoamine Transporters | Many phenethylamine derivatives modulate the activity of dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.gov |

| Ion Channels | Certain phenethylamine-like molecules have been shown to interact with various ion channels. |

Integration into Novel Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, this compound could serve as a valuable scaffold for the development of chemical biology probes. These tools are designed to study biological systems with high precision and can be used to visualize, quantify, and manipulate biological processes. nih.govrsc.org

Development of Chemical Probes:

Fluorescent Probes: By attaching a fluorescent dye to the this compound scaffold, researchers could create probes to visualize the localization and dynamics of its biological targets within living cells.

Affinity-Based Probes: These probes are designed to covalently bind to their target proteins, allowing for their isolation and identification.

Photoaffinity Probes: These tools can be used to map the binding site of a molecule on its target protein with high resolution.

The development of such probes would not only advance our understanding of the specific biology of this compound but also provide valuable new tools for the broader scientific community. nih.govbiomolther.org

| Probe Type | Application |

| Fluorescent Probe | Cellular imaging of target localization |

| Affinity-Based Probe | Identification of protein binding partners |

| Photoaffinity Probe | Mapping of ligand-protein binding sites |

Q & A

Q. What are the recommended safety protocols for handling 2-(2,6-difluorophenoxy)ethan-1-amine in laboratory settings?

Answer:

- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Waste Disposal : Segregate chemical waste by reactivity and toxicity. Collaborate with certified waste management services for incineration or neutralization .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. How can researchers synthesize this compound with high purity?

Answer:

- Step 1 : Start with 2,6-difluorophenol. Perform nucleophilic substitution with a bromoethylamine derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Purity Validation : Confirm by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : Use ¹H/¹³C NMR to resolve aromatic (δ 6.5–7.5 ppm) and ethanamine (δ 2.8–3.5 ppm) signals .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (theoretical m/z: 202.1) .

- Elemental Analysis : Verify C, H, N, F content (±0.3% deviation) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound impact pharmacological studies?

Answer:

- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) or synthesize enantiomers via asymmetric catalysis (e.g., Ru-BINAP complexes) .

- Biological Relevance : Test (R)- and (S)-enantiomers in receptor-binding assays (e.g., HMRGX1 receptor modulation) to identify stereospecific activity .

- Data Interpretation : Compare IC₅₀ values and kinetic parameters (Kd, Bmax) to determine enantiomer selectivity .

Q. What experimental strategies resolve contradictions in reported biological activities of fluorinated ethanamine derivatives?

Answer:

- Comparative Assays : Test this compound alongside analogs (e.g., 2,6-dichloro or 2,3-difluoro derivatives) under standardized conditions (e.g., caspase inhibition assays) .

- Structural Analysis : Correlate substituent effects (e.g., fluorine position) with activity using QSAR models .

- Mechanistic Studies : Perform radioligand displacement assays to confirm receptor binding vs. allosteric modulation .

Q. How does the 2,6-difluorophenoxy group influence enzyme inhibition compared to other fluorinated substituents?

Answer:

- Electron-Withdrawing Effects : The 2,6-difluoro substitution reduces electron density on the phenoxy ring, enhancing hydrogen bonding with catalytic residues (e.g., in caspases) .

- Steric Considerations : Ortho-fluorine atoms minimize steric hindrance, improving fit into hydrophobic enzyme pockets .

- Validation : Compare inhibition kinetics (Ki, kcat) of 2,6-difluoro vs. mono- or tri-fluoro analogs .

Q. What methodologies optimize the stability of this compound in aqueous solutions for in vitro studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.